Home > Products > Screening Compounds P19744 > 1-(2-chlorophenyl)-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylmethanesulfonamide
1-(2-chlorophenyl)-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylmethanesulfonamide - 2309342-49-0

1-(2-chlorophenyl)-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylmethanesulfonamide

Catalog Number: EVT-3088211
CAS Number: 2309342-49-0
Molecular Formula: C19H21ClN6O2S
Molecular Weight: 432.93
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide derivatives

  • Compound Description: This series comprises various N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide derivatives synthesized and evaluated for antimicrobial activity. The research aimed to explore the structure-activity relationship of these compounds against different microorganisms. []
  • Relevance: These compounds share a core [, , ]triazolo[4,3-b]pyridazine scaffold with 1-(2-chlorophenyl)-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylmethanesulfonamide. Variations occur in the substituents attached to the core structure, offering insights into the impact of different functional groups on biological activity.

6-(6-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523)

  • Compound Description: SGX523 is a mesenchymal-epithelial transition factor (c-MET) inhibitor investigated for treating solid tumors. It demonstrated species-dependent toxicity, with concerns about renal function due to crystal deposits in renal tubules. Studies revealed that SGX523 undergoes species-specific metabolism by aldehyde oxidase (AO), leading to the formation of a less soluble metabolite (M11) potentially implicated in the observed nephrotoxicity. []
  • Relevance: Although structurally distinct from 1-(2-chlorophenyl)-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylmethanesulfonamide, SGX523 highlights the importance of understanding metabolic pathways and potential toxicity issues associated with compounds containing the [, , ]triazolo[4,3-b]pyridazine moiety.

7-Methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 1)

  • Relevance: While not directly sharing the same core structure, Compound 1 emphasizes the potential for bioactivation and toxicity associated with heterocyclic rings like isothiazole connected to the [, , ]triazolo[4,3-b]pyridazine scaffold. This finding raises questions about similar risks for 1-(2-chlorophenyl)-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylmethanesulfonamide and the need for thorough metabolic profiling.
  • Compound Description: This compound acts as an inhibitor of the first bromodomain of human BRD4, a protein involved in transcriptional regulation. []
  • Relevance: This compound shares the key [, , ]triazolo[4,3-b]pyridazine structural motif with 1-(2-chlorophenyl)-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylmethanesulfonamide.

Properties

CAS Number

2309342-49-0

Product Name

1-(2-chlorophenyl)-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylmethanesulfonamide

IUPAC Name

1-(2-chlorophenyl)-N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylmethanesulfonamide

Molecular Formula

C19H21ClN6O2S

Molecular Weight

432.93

InChI

InChI=1S/C19H21ClN6O2S/c1-24(29(27,28)12-14-4-2-3-5-16(14)20)15-10-25(11-15)18-9-8-17-21-22-19(13-6-7-13)26(17)23-18/h2-5,8-9,13,15H,6-7,10-12H2,1H3

InChI Key

UUUSCUYJLUINRC-UHFFFAOYSA-N

SMILES

CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)S(=O)(=O)CC5=CC=CC=C5Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.